

Chemical and physical properties of 4-Hydroxymethylpyrazole

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Compound of Interest

Compound Name: 4-Hydroxymethylpyrazole

Cat. No.: B150813

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An In-depth Technical Guide to 4-Hydroxymethylpyrazole

This guide provides a comprehensive overview of the chemical and physical properties of **4-Hydroxymethylpyrazole**, tailored for researchers, scientists, and drug development professionals. It includes key data, experimental protocols, and visualizations to support further research and application.

Core Chemical and Physical Properties

4-Hydroxymethylpyrazole, with the CAS number 25222-43-9, is a member of the pyrazole class of organic compounds.[1] It is recognized as the primary metabolite of Fomepizole (4-methylpyrazole), a competitive inhibitor of the enzyme alcohol dehydrogenase.[2]

The fundamental identifiers and computed properties for **4-Hydroxymethylpyrazole** are summarized below.



Property	Value	Reference
IUPAC Name	(1H-pyrazol-4-yl)methanol	[1]
Synonyms	4-Hydroxymethyl-1H-pyrazole, Pyrazole-4-methanol	[1]
CAS Number	25222-43-9	[1]
Molecular Formula	C ₄ H ₆ N ₂ O	[1][3]
Molecular Weight	98.10 g/mol	[1][3]
Exact Mass	98.048012819 Da	[1]
InChI	InChI=1S/C4H6N2O/c7-3-4-1- 5-6-2-4/h1-2,7H,3H2,(H,5,6)	[1][3][4]
InChIKey	JRMKJOOJKCAEJK- UHFFFAOYSA-N	[1]
SMILES	C1=C(NN=C1)CO	[3]
Topological Polar Surface Area	57.7 Ų	[1]
Heavy Atom Count	7	[1]

This table outlines the key experimental and computationally predicted physical properties of **4-Hydroxymethylpyrazole**.



Property	Value / Description	Reference
Physical Form	Solid, White to off-white	[4]
Boiling Point	326.8±17.0 °C (Predicted)	[4]
Density	1.311±0.06 g/cm³ (Predicted)	[4]
Solubility	Soluble in DMSO. For higher solubility, warming to 37°C and ultrasonication is recommended.	[2][4]
рКа	13.78±0.50 (Predicted)	[4]

According to GHS classifications, **4-Hydroxymethylpyrazole** is associated with the following hazards:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **4-Hydroxymethylpyrazole**.



Spectrum Type	Key Features / Data	Reference
¹³ C NMR	In studies of various 4- hydroxymethylpyrazoles, the chemical shift of the hydroxymethyl group's carbon atom is a key indicator of substitution patterns on the pyrazole ring.[5] For example, the carbon of the hydroxymethyl group in 1,3,5- trimethyl-4- hydroxymethylpyrazole is significantly deshielded compared to less substituted analogs.[5]	[5]
IR Spectroscopy	The IR spectrum of related 1-methyl-4-hydroxymethylpyrazole shows characteristic peaks at 1520 cm ⁻¹ (heterocycle ring) and a broad band between 3200–3400 cm ⁻¹ (O-H stretch).[5] Similar features are expected for the title compound.	[5]
Mass Spectrometry	The fragmentation of pyrazoles under mass spectrometry typically involves the loss of HCN from the molecular ion.[6] The specific fragmentation pattern for 4-Hydroxymethylpyrazole would be influenced by the hydroxymethyl substituent.	[6]



Experimental Protocols

This protocol details the synthesis of **4-Hydroxymethylpyrazole** via the reduction of ethyl 1H-pyrazole-4-carboxylate, based on a described method.[4]

Materials:

- Lithium aluminum hydride (LAH), 1 M in Tetrahydrofuran (THF)
- Ethyl 1H-pyrazole-4-carboxylate
- Anhydrous THF
- Water
- 1 M Sodium Hydroxide (NaOH) solution
- Magnesium sulfate (MgSO₄)
- Diatomaceous earth (Celite)
- Methanol (MeOH)

Procedure:

- Preparation: In a flame-dried round-bottom flask under an inert atmosphere, cool a suspension of lithium aluminum hydride (45.2 mL, 45.2 mmol, 1 M in THF) to 0°C using an ice bath.[4]
- Addition of Ester: Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate (3.17 g, 22.6 mmol) dissolved in THF (20 mL) dropwise to the cooled LAH suspension.[4]
- Reaction: Allow the reaction mixture to gradually warm to room temperature and stir overnight.[4]
- Quenching: Upon reaction completion (monitored by a suitable method like TLC), cool the mixture in an ice bath. Carefully quench the reaction by the sequential dropwise addition of

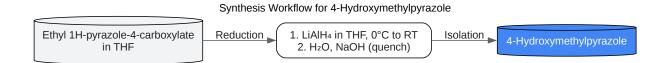


1.36 mL of water, followed by 10 mL of 1 M NaOH solution.[4] Stir the resulting mixture for 20 minutes.

- Drying and Filtration: Add solid magnesium sulfate to the mixture to dry it, and continue stirring for 30 minutes after removing the ice bath.[4]
- Isolation: Remove the solids by filtration through a pad of diatomaceous earth. Wash the filter cake with THF and methanol.[4]
- Purification: Combine the filtrates and evaporate the solvent under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a white solid.[4] The reported yield for this procedure is approximately 78.9%.[4]

Visualizations

The following diagrams illustrate key relationships and workflows relevant to **4- Hydroxymethylpyrazole**.



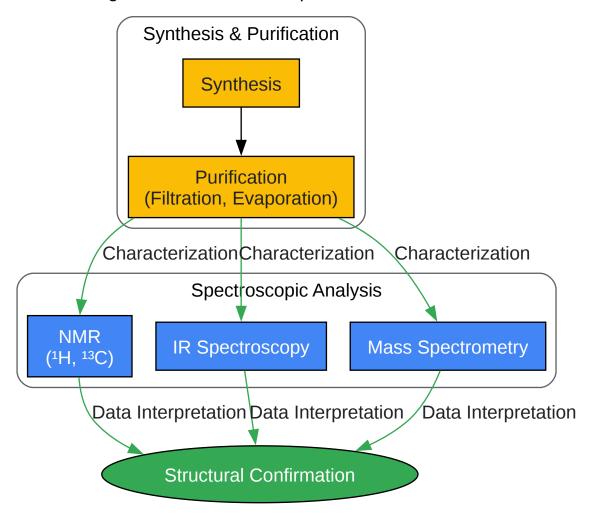
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Caption: Synthesis of **4-Hydroxymethylpyrazole** via ester reduction.



Alcohol Dehydrogenase Metabolic Pathway of Fomepizole Fomepizole (4-Methylpyrazole) Metabolism 4-Hydroxymethylpyrazole

Logical Workflow for Compound Characterization



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